1,2-O-Isopropylidene-alpha-D-glucofuranose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

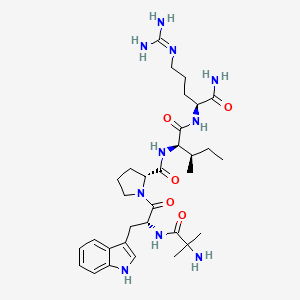

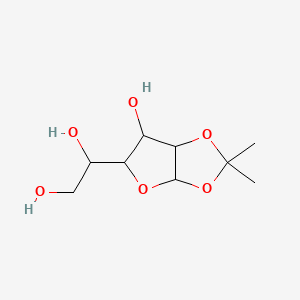

1,2-O-Isopropylidene-alpha-D-glucofuranose, also known as Monoacetone glucose, is an organic compound with the molecular formula C9H16O6 . It is a reagent used for chemical synthesis .

Synthesis Analysis

1,2-O-Isopropylidene-alpha-D-glucofuranose can be synthesized at high concentration by esterifying it with palmitic acid at 40°C using immobilized lipase from Candida antarctica .Molecular Structure Analysis

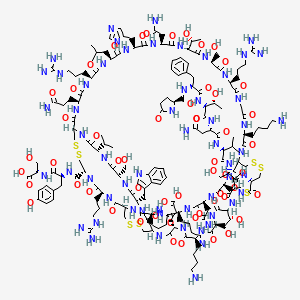

The molecular structure of 1,2-O-Isopropylidene-alpha-D-glucofuranose can be represented by the SMILES stringCC1(C)O[C@H]2OC@HCO)C@H[C@H]2O1 . Chemical Reactions Analysis

1,2-O-Isopropylidene-alpha-D-glucofuranose can be used to create racemically pure alkane- and arenesulfinyl chlorides with a tertiary amine . Oxidation and reduction can lead to an allofuranose derivative .Physical And Chemical Properties Analysis

1,2-O-Isopropylidene-alpha-D-glucofuranose is a solid substance . It has a melting point of 156.0 to 162.0 °C . Its specific rotation is -11.0 to -13.0 deg (C=1, H2O) . It is soluble in water (50 mg/ml) .Aplicaciones Científicas De Investigación

Hydrolysis Studies : Dekker and Hashizume (1958) discovered that mild acid hydrolysis of 1,2-O-isopropylidene-5,6-anhydro-alpha-D-glucofuranose yields d-glucose and a new anhydro sugar, 2,5-anhydro-l-idose (Dekker & Hashizume, 1958).

Precursor for Amphiphiles : Vanbaelinghem et al. (1998) synthesized 1,2-O-isopropylidene-3,5-O-propylidene-alpha-D-glucofuranose, which was used as a precursor for thermotropic and lyotropic liquid-crystalline amphiphiles (Vanbaelinghem et al., 1998).

Affinity Reagents for Glucose Transport : Ramjeesingh and Kahlenberg (1977) prepared derivatives from 1,2-O-isopropylidene-alpha-D-glucofuranose for potential use as affinity and photoaffinity reagents for studying glucose transport in human erythrocytes (Ramjeesingh & Kahlenberg, 1977).

Catecholoxidase-Like Reactions : Gottschaldt et al. (2004) synthesized binuclear copper(II) complexes from 1,2-O-isopropylidene-alpha-D-glucofuranose derivatives, which showed different catalytic properties in catecholoxidase-like reactions (Gottschaldt et al., 2004).

Hydrogenolysis of Carbohydrates : Gorin and Perlin (1958) investigated the hydrogenolysis of 1,2-O-isopropylidene-D-glucofuranose, finding various products including hexanediols and hexanetetrols (Gorin & Perlin, 1958).

Chlorodeoxyhexofuranoid Derivatives : Parolis (1983) explored the synthesis of chlorodeoxyhexofuranoid derivatives from 1,2-O-isopropylidene-alpha-D-glucofuranose (Parolis, 1983).

Organotin Derivatives : Patel et al. (1987) studied the synthesis of organotin derivatives from 1,2: 5,6-Di-O-isopropylidene-alpha-D-glucofuranose (Patel, Poller, & Rathbone, 1987).

Direcciones Futuras

Propiedades

IUPAC Name |

1-(6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethane-1,2-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O6/c1-9(2)14-7-5(12)6(4(11)3-10)13-8(7)15-9/h4-8,10-12H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGGCXQKYCBBHAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(C(OC2O1)C(CO)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-O-Isopropylidene-D-glucofuranose | |

CAS RN |

18549-40-1 |

Source

|

| Record name | 1,2-O-Isopropylidene-D-glucofuranose | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1697 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | .alpha.-D-Glucofuranose, 1,2-O-(1-methylethylidene)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethanone, 1-[(2R,3S)-3-pentyloxiranyl]- (9CI)](/img/no-structure.png)

![1,1'-[1,3-Phenylenebis-(methylene)]-bis-(1,4,8,11-tetraazacyclotetradecane) octahydrochloride](/img/structure/B1139614.png)